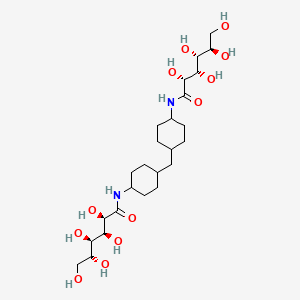

N,N'-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide

Description

N,N'-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide (CAS 93840-53-0) is a dimeric amide compound featuring a methylenedicyclohexane core bridged by two D-gluconamide moieties. Its structure combines the rigidity of the cyclohexane backbone with the hydrophilic and chiral properties of D-gluconic acid derivatives.

Properties

CAS No. |

93840-53-0 |

|---|---|

Molecular Formula |

C25H46N2O12 |

Molecular Weight |

566.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[4-[[4-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]cyclohexyl]methyl]cyclohexyl]hexanamide |

InChI |

InChI=1S/C25H46N2O12/c28-10-16(30)18(32)20(34)22(36)24(38)26-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)27-25(39)23(37)21(35)19(33)17(31)11-29/h12-23,28-37H,1-11H2,(H,26,38)(H,27,39)/t12?,13?,14?,15?,16-,17-,18-,19-,20+,21+,22-,23-/m1/s1 |

InChI Key |

CDPWNJYMTFLJHI-RCRCVYLOSA-N |

Isomeric SMILES |

C1CC(CCC1CC2CCC(CC2)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C1CC(CCC1CC2CCC(CC2)NC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

Step 1: Synthesis of the methylenedicyclohexane diamine core

Starting from cyclohexanone derivatives, reductive amination or nucleophilic substitution introduces amino groups at the 4,1-positions, followed by methylene bridging to form the diamine intermediate.Step 2: Activation of D-gluconic acid or D-gluconamide derivatives

The carboxyl groups of D-gluconic acid are converted into activated esters (e.g., tetraethyl esters) or acid chlorides to facilitate amide bond formation.Step 3: Coupling reaction

The diamine core is reacted with activated gluconamide derivatives under controlled conditions (e.g., in the presence of coupling agents or catalysts) to form the bis-amide linkage.Step 4: Purification and characterization

The crude product is purified by recrystallization or chromatography and characterized by spectroscopic methods.

Specific Preparation Routes from Literature and Chemical Databases

Reaction Conditions and Optimization

- Solvents: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred to dissolve both reactants and coupling agents effectively.

- Temperature: Reactions are typically conducted at room temperature to 60°C to balance reaction rate and product stability.

- Coupling agents: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate carboxyl groups for amide bond formation.

- Catalysts/Additives: N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) may be added to improve coupling efficiency and reduce side reactions.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting materials | Cyclohexanone, formaldehyde, D-gluconic acid | Purity >98% recommended |

| Solvent | DMF, DMSO, acetonitrile | Dry, anhydrous preferred |

| Temperature | 20–60°C | Controlled to avoid decomposition |

| Reaction time | 12–48 hours | Monitored by TLC or HPLC |

| Coupling agent | DCC, EDC | Stoichiometric or slight excess |

| Yield | 60–85% | Depends on purification efficiency |

| Purification method | Recrystallization, column chromatography | Solvent system optimized per batch |

Research Findings and Analytical Data

Spectroscopic confirmation:

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the formation of amide bonds and the integrity of the cyclohexane and gluconamide moieties. Infrared (IR) spectroscopy shows characteristic amide I and II bands near 1650 cm⁻¹ and 1550 cm⁻¹, respectively.Mass spectrometry:

Molecular ion peaks consistent with the expected molecular weight (e.g., 554.72 g/mol for related tetraethyl esters) confirm the molecular structure.Physical properties:

The compound exhibits a density around 1.10–1.11 g/cm³ and a high boiling point (~620–630°C predicted), indicating thermal stability suitable for various applications.Safety considerations: The compound may cause skin sensitization and is harmful to aquatic life, necessitating appropriate handling and disposal protocols.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

N,N-[Iminobis(trimethylene)]bis-D-gluconamide (CAS 86303-20-0)

- Structure: Linear iminobis(trimethylene) linker instead of methylenedicyclohexane.

- Molecular Weight : 487.5 g/mol (C₁₈H₃₇N₃O₁₂).

- Functional Groups : Amide, secondary amine, and hydroxyl groups.

- Key Differences : The linear linker may enhance conformational flexibility compared to the rigid cyclohexane backbone of the target compound. This could affect binding affinity in biological systems and solubility in polar solvents .

Tetraethyl N,N’-(Methylenedicyclohexane-4,1-diyl)bis-dl-aspartate (CAS 136210-30-5)

- Structure : Same methylenedicyclohexane core but esterified with dl-aspartate.

- Functional Groups : Ester, carboxylate, and cyclohexane.

- Safety Profile : Classified as a skin sensitizer (Skin Sens. 1) and aquatic chronic hazard (H412) due to ester groups, which may hydrolyze into toxic metabolites. In contrast, the target compound’s amide bonds likely offer greater stability and lower environmental toxicity .

Dimeric γ-AApeptides (e.g., Compound 3 in )

- Structure : Aromatic phenylenebis(azanediyl) linker with long alkyl chains (dodecanamide).

- Molecular Weight : 815.69 g/mol (C₄₆H₈₆O₈N₄).

- Applications : Used in peptide-mimetic research for antimicrobial or self-assembly applications. The hydrophobic alkyl chains may enhance membrane permeability, whereas the target compound’s gluconamide groups prioritize hydrophilicity and biocompatibility .

Comparative Data Table

Structural and Functional Insights

- Rigidity vs.

- Hydrophilicity : Gluconamide moieties enhance water solubility, making the target compound more suitable for pharmaceutical formulations than hydrophobic analogs (e.g., γ-AApeptides with dodecanamide chains) .

- Safety : Ester-containing analogs (e.g., tetraethyl aspartate) pose higher environmental and health risks, whereas amide bonds in the target compound suggest better stability and lower toxicity .

Biological Activity

N,N'-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide (CAS No. 93840-53-0) is a compound with a complex molecular structure, characterized by its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C25H46N2O12

- Molecular Weight : 566.639 g/mol

- Structural Characteristics : The compound features two D-gluconamide moieties linked by a methylene bridge connecting two cyclohexane rings, which may influence its biological interactions.

The biological activity of this compound primarily involves:

- Interaction with Biological Membranes : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular energy production and signaling.

- Antioxidant Activity : The presence of hydroxyl groups in the D-gluconamide structure may confer antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

- Fungi : Exhibits antifungal activity against Candida albicans with MICs around 100 µg/mL.

Cytotoxicity and Antitumor Activity

The compound has shown promise as an anticancer agent in several studies:

- Cell Lines Tested : It has been evaluated against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : IC50 values ranged from 20 to 80 µM, indicating moderate cytotoxic effects. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results confirmed its potential as a therapeutic agent in treating infections caused by antibiotic-resistant strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 200 |

| Candida albicans | 100 |

Case Study 2: Antitumor Activity

A collaborative study involving multiple institutions assessed the antitumor effects of the compound on various cancer cell lines. The findings suggested that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 40 | 30 |

| HeLa | 25 | 45 |

| A549 | 60 | 25 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via amidation reactions, analogous to methods used for structurally related cyclohexane-derived amides. For example, methyl ester precursors may react with dimethylaluminum amide derivatives under controlled conditions to form the target amide bonds. Key parameters include temperature control (20–40°C), solvent selection (e.g., anhydrous THF), and stoichiometric ratios of reagents to minimize side reactions. Magnetic stirrers are recommended to ensure homogeneity during exothermic steps .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Answer : X-ray diffraction (XRD) using programs like SHELXL (for small-molecule refinement) is employed to resolve crystal structures. Key metrics include bond angles, dihedral angles, and hydrogen-bonding networks. Computational tools validate experimental data, such as comparing calculated (e.g., 588.79 g/mol) vs. observed molecular weights. For non-crystalline samples, NMR (¹H/¹³C) and FT-IR spectroscopy confirm functional groups and stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : The compound is classified under GHS07 (H317: skin sensitization) and GHS05 (H318: eye damage). Mandatory practices include:

- Use of fume hoods and PPE (gloves, goggles).

- Immediate access to eye-wash stations and emergency showers.

- Prohibition of eating/drinking in lab areas.

- Contaminated clothing must be removed and professionally laundered .

Advanced Research Questions

Q. What experimental design challenges arise when scaling up synthesis, and how can byproduct formation be mitigated?

- Answer : Scaling up often introduces issues like incomplete mixing and heat dissipation. To address this:

- Optimize stirring rates (e.g., radial vs. axial flow impellers) to maintain reaction homogeneity.

- Use inline FT-IR or HPLC to monitor intermediate formation in real time.

- Implement green chemistry principles (e.g., solvent recycling) to manage waste, as improper disposal of amide byproducts may pose environmental risks .

Q. How should researchers resolve contradictions between computational predictions and experimental data in structural analysis?

- Answer : Discrepancies in bond lengths or stereochemistry may arise from crystal packing effects or solvent interactions. Strategies include:

- Re-refining XRD data with alternative software (e.g., OLEX2 vs. SHELXL ).

- Cross-validating NMR assignments with 2D techniques (COSY, HSQC).

- Employing molecular dynamics simulations to account for conformational flexibility .

Q. What advanced applications does this compound have in biomaterial or drug delivery systems?

- Answer : The gluconamide moiety suggests potential as a chelating agent for metal ions in drug conjugates or as a hydrogel component for controlled release. Preliminary studies on structurally similar compounds (e.g., N,N'-dihydroxyethylglycine ) demonstrate pH-responsive behavior, which could be leveraged for targeted delivery .

Q. How can researchers optimize analytical methods to distinguish between stereoisomers or polymorphs of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.